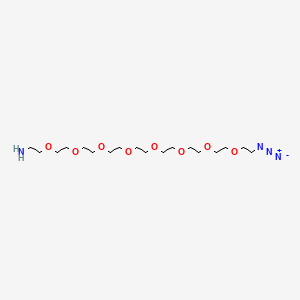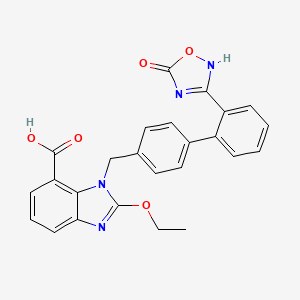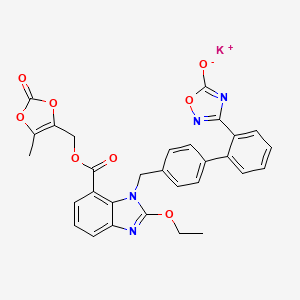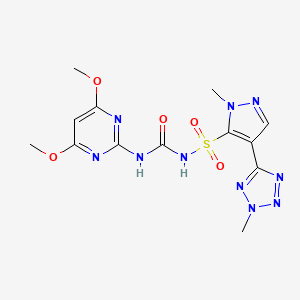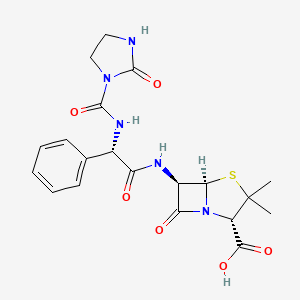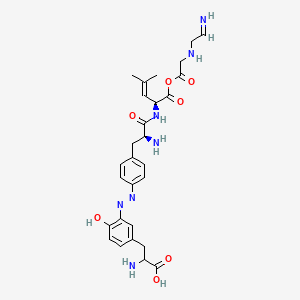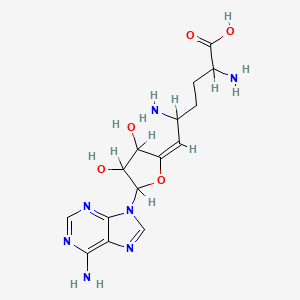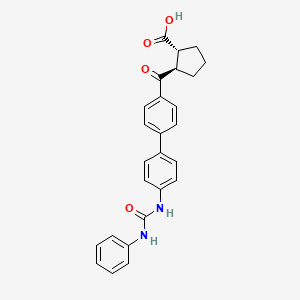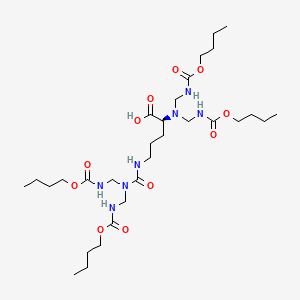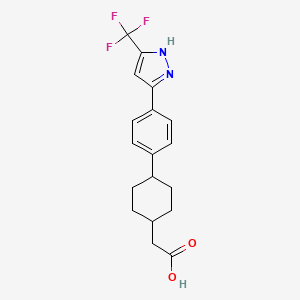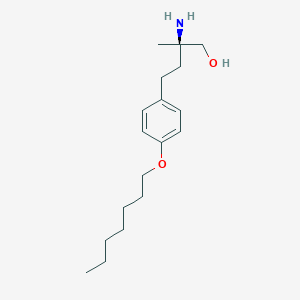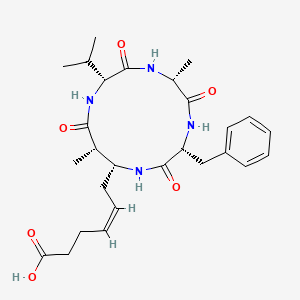
azumamide E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azumamide E is a naturally occurring cyclic tetrapeptide isolated from the marine sponge Mycale izuensis. It belongs to the family of histone deacetylase inhibitors, which are compounds that inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression through the modification of histones. This compound is known for its potent inhibitory activity against histone deacetylases, making it a valuable compound in the field of epigenetics and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azumamide E involves several key steps, including the formation of β-amino acids and macrocyclization. One of the synthetic routes begins with the preparation of a linear tetrapeptide containing the Amnda ethyl ester, which is then transformed into this compound ethyl ester through FDPP-mediated macrocyclization. The final product, this compound, is obtained via hydrolysis of the resulting ethyl ester .
Industrial Production Methods
the synthetic route involving the preparation of β-amino acids and macrocyclization can be scaled up for larger production if needed .
Chemical Reactions Analysis
Types of Reactions
Azumamide E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Substitution reactions can be used to introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while reduction may result in reduced forms of this compound .
Scientific Research Applications
Azumamide E has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cyclic peptides.
Biology: Investigated for its role in modulating gene expression through histone deacetylase inhibition.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit histone deacetylases and induce cell cycle arrest and apoptosis in cancer cells.
Industry: Potential applications in the development of epigenetic drugs and other therapeutic agents.
Mechanism of Action
Azumamide E exerts its effects by inhibiting the activity of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting these enzymes, this compound promotes the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer cells, where the inhibition of histone deacetylases can lead to the reactivation of tumor suppressor genes and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Azumamide A: Another member of the azumamide family with similar histone deacetylase inhibitory activity.
Azumamide B: Similar to Azumamide E but with different amino acid residues.
Azumamide C: Contains a tyrosine residue instead of a phenylalanine residue, making it more potent than this compound.
Azumamide D: Another analog with variations in its amino acid composition.
Uniqueness of this compound
This compound is unique due to its specific amino acid composition and its potent inhibitory activity against histone deacetylases 1, 2, 3, 10, and 11. Compared to other azumamides, this compound has a phenylalanine residue, which contributes to its distinct biological activity .
Properties
Molecular Formula |
C27H38N4O6 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(Z)-6-[(2R,5R,8R,11R,12S)-8-benzyl-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enoic acid |
InChI |
InChI=1S/C27H38N4O6/c1-16(2)23-27(37)28-18(4)25(35)30-21(15-19-11-7-5-8-12-19)26(36)29-20(17(3)24(34)31-23)13-9-6-10-14-22(32)33/h5-9,11-12,16-18,20-21,23H,10,13-15H2,1-4H3,(H,28,37)(H,29,36)(H,30,35)(H,31,34)(H,32,33)/b9-6-/t17-,18+,20+,21+,23+/m0/s1 |
InChI Key |
DMXROUYLQHFRCS-GIORXHJXSA-N |
SMILES |
CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=CC=C2)C/C=C\CCC(=O)O |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(Z)-6-((2R,5R,8R,11R,12S)-8-benzyl-2-isopropyl-5,12-dimethyl-3,6,9,13-tetraoxo-1,4,7,10-tetraazacyclotridecan-11-yl)hex-4-enoic acid azumamide E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


